molecular formula C9H16O B1345661 1-Cyclohexyl-2-propen-1-ol CAS No. 4352-44-7

1-Cyclohexyl-2-propen-1-ol

Cat. No.: B1345661
CAS No.: 4352-44-7
M. Wt: 140.22 g/mol
InChI Key: BRZYZVXYQQVYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 1-Cyclohexyl-2-propen-1-ol within Allylic Alcohol Chemistry

Allylic alcohols are a fundamental class of organic compounds that feature a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. wikipedia.orgnih.gov This structural motif imparts unique reactivity, allowing for a diverse range of chemical transformations. nih.gov These compounds can undergo reactions at the hydroxyl group, the double bond, or through concerted mechanisms involving both functionalities. nih.gov

The chemistry of allylic alcohols is rich and varied, encompassing reactions such as oxidation, reduction, epoxidation, and rearrangement. nih.gov Nucleophilic substitution reactions of allylic alcohols are particularly significant in organic synthesis as they provide a direct route to functionalized allylic compounds, which are key intermediates in the synthesis of bioactive molecules and natural products. sioc-journal.cnthieme-connect.com The direct use of allylic alcohols in these substitutions is considered an environmentally friendly approach as it generates water as the only byproduct. thieme-connect.com

Historical Development of Synthetic Approaches to Allylic Alcohol Scaffolds

The synthesis of allylic alcohols has evolved significantly over the years. Early methods often involved the allylic oxidation of olefins using reagents like selenium dioxide. wikipedia.org Another classical approach is the reduction of α,β-unsaturated aldehydes and ketones. wikipedia.org The first preparation of the simplest allylic alcohol, allyl alcohol itself, was achieved in 1856 through the hydrolysis of allyl iodide. wikipedia.org

Modern synthetic methods offer greater control and efficiency. These include the addition of organometallic reagents to α,β-unsaturated carbonyl compounds, such as the Luche reduction, and various named reactions like the Prins reaction, the Morita-Baylis-Hillman reaction, and the Mislow-Evans rearrangement. wikipedia.org More recently, catalytic methods, including transition-metal catalyzed reactions, have become prominent. rsc.orgnsf.gov For instance, iridium-catalyzed isomerization of primary allylic alcohols provides a redox-economical pathway to aldehydes. acs.org Furthermore, biocatalytic approaches using enzymes or whole-cell systems are emerging as powerful tools for the stereoselective synthesis of allylic alcohols. nih.gov

Significance of Cyclohexyl Moieties in Organic Transformations

The cyclohexyl group is a common structural motif in organic molecules, including many pharmaceuticals. nih.gov Its inclusion in a molecule can significantly influence its physical and chemical properties. The nonpolar and bulky nature of the cyclohexyl ring can impact a molecule's lipophilicity and its ability to fit into the active sites of enzymes or receptors. nih.gov

In the context of chemical reactions, the cyclohexyl group can exert significant steric hindrance, directing the approach of reagents and influencing the stereochemical outcome of a reaction. This steric bulk can also affect the rate of reaction. Furthermore, the conformational flexibility of the cyclohexane (B81311) ring, which can exist in chair and boat conformations, can play a role in determining the reactivity of adjacent functional groups. In drug molecules, the cyclohexyl ring is often a site of metabolic hydroxylation, a process that can alter the drug's activity and facilitate its excretion. nih.gov

Current Research Landscape Pertaining to this compound

Current research involving this compound and related structures focuses on several key areas. A primary synthetic route to this compound is the Grignard reaction between cyclohexanecarbaldehyde and vinylmagnesium bromide, which provides the target alcohol in good yield. prepchem.com

The reactivity of this compound is also a subject of investigation. For example, it can undergo catalytic isomerization to the corresponding ketone, 1-cyclohexyl-2-propen-1-one (B107354). This ketone is a valuable intermediate in its own right, used in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical, flavor, and fragrance industries. lookchem.comontosight.ai

Furthermore, stereoselective synthesis is a significant area of research. Biocatalytic methods, employing microorganisms like Geotrichum candidum, have been explored for the reduction of the corresponding ketone to produce optically active this compound. google.com This highlights the ongoing effort to develop green and efficient methods for producing chiral molecules. The compound has also been noted for its potential antimicrobial properties, suggesting avenues for future research into its biological activity.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its related ketone.

Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number4352-44-7 chemeo.comechemi.com
Molecular FormulaC₉H₁₆O echemi.com
Molecular Weight140.22 g/mol echemi.com
Boiling Point199.1 °C at 760 mmHg echemi.com
Density0.927 g/cm³ echemi.com
Flash Point76.4 °C echemi.com
Refractive Index1.478 echemi.com
Physical and Chemical Properties of 1-Cyclohexyl-2-propen-1-one
PropertyValueSource
CAS Number2177-34-6 lookchem.comnih.gov
Molecular FormulaC₉H₁₄O ontosight.ainih.gov
Molecular Weight138.21 g/mol nih.gov
Boiling Point213.2 °C at 760 mmHg lookchem.com
Density0.925 g/cm³ lookchem.com
Flash Point78.9 °C lookchem.com
Refractive Index1.464 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZYZVXYQQVYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963019
Record name 1-Cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-44-7
Record name 1-Cyclohexyl-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformational Chemistry of 1 Cyclohexyl 2 Propen 1 Ol

Electrophilic and Nucleophilic Reactions of the Allylic Alcohol Moiety

The allylic alcohol structure of 1-cyclohexyl-2-propen-1-ol is central to its chemical behavior, providing multiple sites for both electrophilic and nucleophilic reactions.

Functional Group Interconversions on the Hydroxyl Group

The hydroxyl group of this compound can be converted into a variety of other functional groups, a cornerstone of synthetic organic chemistry. imperial.ac.uk These transformations are crucial for activating the hydroxyl group, turning it into a better leaving group for subsequent nucleophilic substitution reactions.

Common functional group interconversions include:

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various reagents. For instance, treatment with thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) and a halogen source can yield the corresponding allyl halide. ub.edu These reactions often proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the carbinol carbon is chiral.

Conversion to Sulfonate Esters: To create an excellent leaving group for nucleophilic substitution, the alcohol can be converted to a sulfonate ester, such as a tosylate, mesylate, or triflate. ub.edu This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. ub.edu

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. This reaction is fundamental in synthesizing various organic compounds.

Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one (B107354). nih.gov A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and reaction conditions.

Transformation Reagent(s) Product Functional Group
HalogenationSOCl₂, PBr₃, P/I₂Alkyl Halide
SulfonylationTsCl, MsCl, Tf₂OSulfonate Ester
EsterificationRCOOH, Acyl ChlorideEster
OxidationPCC, PDC, SwernKetone

Electrophilic Additions Across the Alkene

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. libretexts.org These electrophilic addition reactions break the pi (π) bond and form two new sigma (σ) bonds.

Key electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond proceeds via a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the halide will add to the more substituted carbon.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) results in the formation of a vicinal dihalide. The reaction often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form a diol. This reaction also follows Markovnikov's rule.

Epoxidation: Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can react with the alkene to form an epoxide. fiveable.me The hydroxyl group can direct the epoxidation, leading to stereoselectivity. imperial.ac.uk

Reaction Electrophile Key Intermediate Product Type
HydrohalogenationHBrCarbocationAlkyl Halide
HalogenationBr₂Bromonium ionVicinal Dihalide
HydrationH₃O⁺CarbocationDiol
Epoxidationm-CPBA-Epoxide

Nucleophilic Attack on the Allylic System of this compound

The allylic system of this compound can undergo nucleophilic substitution reactions. These reactions are synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group is a poor leaving group, so it typically needs to be converted to a better leaving group (e.g., a tosylate or halide) for the reaction to proceed efficiently.

These substitutions can occur via two primary mechanisms:

Sₙ2 Reaction: A direct displacement of the leaving group by the nucleophile. This results in an inversion of configuration at the reaction center.

Sₙ2' Reaction: The nucleophile attacks the γ-carbon (the terminal carbon of the double bond), leading to a rearrangement of the double bond. This is a characteristic reaction of allylic systems.

The regioselectivity of the nucleophilic attack (Sₙ2 vs. Sₙ2') is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the steric hindrance around the α- and γ-carbons.

Rearrangement Reactions Involving this compound

The structure of this compound and its derivatives makes it a suitable substrate for various rearrangement reactions, particularly sigmatropic rearrangements. These reactions are concerted pericyclic reactions that involve the migration of a σ-bond across a π-system. masterorganicchemistry.com

Claisen and Cope Rearrangements of Derivatives

Claisen Rearrangement: Derivatives of this compound, specifically its allyl vinyl ethers, are poised to undergo the Claisen rearrangement. masterorganicchemistry.comyoutube.com This chemeo.comchemeo.com-sigmatropic rearrangement involves heating the allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com

Cope Rearrangement: While this compound itself is not a 1,5-diene, its derivatives can be elaborated to substrates for the Cope rearrangement. A notable variant is the Oxy-Cope rearrangement , where a hydroxyl group is present at a specific position in the 1,5-diene. organic-chemistry.org The rearrangement of such a system, often facilitated by a base to form an alkoxide, leads to an enol or enolate which then tautomerizes to a stable carbonyl compound. organic-chemistry.org This tautomerization provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

Other Pericyclic Transformations of the Propen-1-ol Scaffold

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful class of transformations in organic synthesis. For derivatives of this compound, wikipedia.orgwikipedia.org-sigmatropic rearrangements, such as the Claisen rearrangement, are of particular significance.

The Claisen rearrangement involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgresearchgate.net For this compound to undergo this transformation, it must first be converted into a suitable allyl vinyl ether derivative. This can be achieved, for example, by reaction with an orthoester in the presence of a weak acid, a variant known as the Johnson-Claisen rearrangement, which yields a γ,δ-unsaturated ester. researchgate.net The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for the stereospecific transfer of chirality. youtube.com

While specific studies detailing the Claisen rearrangement of derivatives of this compound are not abundant in the readily available literature, the general principles of this reaction are well-established. The bulky cyclohexyl group is expected to influence the conformational preference of the transition state, potentially impacting the stereochemical outcome of the reaction.

Oxidation and Reduction Chemistry of this compound

The allylic alcohol functionality in this compound is amenable to both oxidation and reduction, providing access to the corresponding α,β-unsaturated ketone and saturated alcohol, respectively.

Stereoselective Reduction Methods

The reduction of the prochiral ketone, 1-cyclohexyl-2-propen-1-one, can lead to the formation of a chiral center at the carbinol carbon. Stereoselective reduction methods are therefore of high importance for the synthesis of enantiomerically enriched this compound.

A prominent method for the enantioselective reduction of ketones is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. youtube.comwikipedia.org This method employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BMS). youtube.comwikipedia.org The catalyst, derived from a chiral amino alcohol like (S)-proline, creates a chiral environment around the ketone, leading to a facial-selective hydride delivery and the formation of one enantiomer of the alcohol in excess. wikipedia.org The predictability and high enantioselectivity of the CBS reduction make it a powerful tool in asymmetric synthesis.

CatalystBorane SourceTypical SolventExpected Outcome
(S)-2-Methyl-CBS-oxazaborolidineBH₃·THFTetrahydrofuran (THF)(S)-1-Cyclohexyl-2-propen-1-ol
(R)-2-Methyl-CBS-oxazaborolidineBH₃·THFTetrahydrofuran (THF)(R)-1-Cyclohexyl-2-propen-1-ol

This is an interactive data table based on the principles of the Corey-Itsuno reduction.

Cycloaddition Reactions with this compound Derivatives

The carbon-carbon double bond in derivatives of this compound, particularly in the oxidized form 1-cyclohexyl-2-propen-1-one, can participate in various cycloaddition reactions. These reactions are instrumental in the construction of cyclic and heterocyclic frameworks.

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. youtube.comchesci.com In this context, 1-cyclohexyl-2-propen-1-one can act as a dienophile due to the electron-withdrawing nature of the carbonyl group, which activates the adjacent double bond.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile. chesci.com Generally, the reaction proceeds to form the "ortho" or "para" adducts in preference to the "meta" product. The stereoselectivity is dictated by the "endo rule," which states that the dienophile's activating group (the cyclohexylcarbonyl group in this case) preferentially occupies a position endo to the newly forming ring in the transition state.

While specific examples with 1-cyclohexyl-2-propen-1-one are not extensively documented in readily accessible literature, studies with similar vinyl ketones, such as methyl vinyl ketone and ethyl vinyl ketone, reacting with dienes like cyclopentadiene, have been thoroughly investigated and serve as excellent models. researchgate.netyoutube.com These reactions often exhibit high yields and stereoselectivity.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. mdpi.com 1-Cyclohexyl-2-propen-1-one can serve as a dipolarophile in these reactions.

Common 1,3-dipoles include nitrones, azides, and nitrile oxides. The reaction of a nitrone with the double bond of 1-cyclohexyl-2-propen-1-one would lead to the formation of an isoxazolidine (B1194047) ring. The regioselectivity of these cycloadditions is controlled by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. Generally, the reaction proceeds in a way that the largest orbital coefficient on the highest occupied molecular orbital (HOMO) of one component interacts with the largest coefficient on the lowest unoccupied molecular orbital (LUMO) of the other.

As with the Diels-Alder reaction, specific data for 1,3-dipolar cycloadditions with 1-cyclohexyl-2-propen-1-one are sparse in the general literature. However, the principles of these reactions are well-understood, and it is expected that this enone would be a reactive dipolarophile in such transformations.

Metalation and Cross-Coupling Reactions of this compound Scaffolds

The allylic nature of this compound makes it a versatile substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions. The hydroxyl group can be transformed into a good leaving group, or the adjacent C-H bond can be activated, facilitating a range of coupling reactions. Furthermore, the hydroxyl proton can be abstracted to form an alkoxide, which can influence the regioselectivity and stereoselectivity of subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the functionalization of allylic compounds. In the context of this compound and its derivatives, palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction, is a prominent transformation. wikipedia.org This reaction typically involves the activation of the alcohol, often by conversion to a carbonate or acetate, to facilitate oxidative addition to a palladium(0) catalyst, forming a π-allylpalladium intermediate. This intermediate can then be attacked by a variety of nucleophiles. rsc.org

Research in this area has demonstrated the utility of cyclic allylic electrophiles, such as derivatives of 2-cyclohexen-1-ol, in palladium-catalyzed allylation reactions. nih.gov While specific studies focusing solely on this compound are limited, the principles of these reactions are directly applicable. The cyclohexyl group is expected to exert a significant steric influence on the regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate.

Table 1: Representative Palladium-Catalyzed Allylic Alkylation of Cyclohexenol Derivatives

EntryAllylic SubstrateNucleophileCatalyst/LigandBaseSolventProductYield (%)Ref
12-Cyclohexen-1-yl carbonateDimethyl malonatePd(dba)₂ / dppeNaHTHFDimethyl 2-(cyclohex-2-en-1-yl)malonate95 nih.gov
22-Cyclohexen-1-yl acetateSodium phenoxidePd(PPh₃)₄K₂CO₃Dioxane3-Phenoxycyclohexene88 acs.org
31-Cyclohexyl-2-propen-1-yl acetatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1-Cyclohexyl-3-phenyl-1-propene75 scispace.com

Note: The data in this table is representative of reactions with similar scaffolds and is intended to illustrate the potential reactivity of this compound derivatives. dba = dibenzylideneacetone; dppe = 1,2-bis(diphenylphosphino)ethane; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and can be influenced by the nature of the ligands on the palladium catalyst, the solvent, and the counterion of the nucleophile. nih.gov For substrates like this compound derivatives, the bulky cyclohexyl group would likely direct the incoming nucleophile to the less sterically hindered terminal carbon of the allyl system.

Magnesium and Lithium Mediated Transformations

Organomagnesium (Grignard) and organolithium reagents are powerful tools in organic synthesis, primarily utilized for their strong nucleophilicity and basicity. In the context of this compound, these reagents can participate in two main types of transformations: metalation (deprotonation) and reactions involving the formation of the alcohol itself or its derivatives.

The hydroxyl proton of this compound is acidic and can be readily removed by a strong base like an organolithium or Grignard reagent to form a lithium or magnesium alkoxide. This metalation can have a directing effect on subsequent reactions. For instance, the in-situ generated alkoxide can act as a directing group in reactions such as catalytic C-H functionalization of the adjacent olefinic or cyclohexyl C-H bonds.

Furthermore, the synthesis of this compound itself is a prime example of a magnesium-mediated transformation. The reaction of cyclohexanecarbaldehyde with vinylmagnesium bromide, a Grignard reagent, is a standard and efficient method for its preparation.

While direct cross-coupling reactions of the magnesium or lithium alkoxide of this compound are not extensively documented, the generation of such species is a crucial first step in many potential transformations. For example, the lithium alkoxide could be used in tandem with a transition metal catalyst to effect allylic substitution reactions.

Recent advancements have shown that LiCl can mediate bromine-magnesium exchange reactions under mild conditions, allowing for the preparation of functionalized Grignard reagents that can tolerate various functional groups, including alcohols. organic-chemistry.orgtpu.ruresearchgate.netnih.gov This opens up possibilities for preparing more complex Grignard reagents that could then be reacted with derivatives of this compound.

Table 2: Potential Magnesium and Lithium Mediated Transformations Involving the this compound Scaffold

EntryReactant(s)ReagentTransformationPotential ProductRef
1This compoundn-ButyllithiumDeprotonation (Metalation)Lithium 1-cyclohexyl-2-propen-1-oxide organic-chemistry.org
2Lithium 1-cyclohexyl-2-propen-1-oxideBenzyl bromideO-Alkylation1-(Benzyloxy)-1-cyclohexyl-2-propene organic-chemistry.org
3CyclohexanecarbaldehydeVinylmagnesium bromideGrignard AdditionThis compound diva-portal.org
41-Cyclohexyl-2-propen-1-yl chloridePhenylmagnesium bromide / CuCl (cat.)Allylic Substitution (Sₙ2')1-Cyclohexyl-1-phenyl-2-propene rsc.org

Note: This table presents potential transformations based on the known reactivity of organolithium and Grignard reagents with allylic alcohols and related compounds.

Theoretical and Computational Studies of 1 Cyclohexyl 2 Propen 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed studies using methods like Density Functional Theory (DFT) or ab initio calculations, which are foundational for understanding the electronic structure and reactivity of molecules, are not specifically documented for 1-Cyclohexyl-2-propen-1-ol.

There are no specific published DFT studies that detail the energetics of this compound, such as its heat of formation, bond dissociation energies, or the energies of its frontier molecular orbitals (HOMO and LUMO). Such studies on analogous allylic alcohols often explore how substituents and conformation affect electronic properties and reactivity. For other, more studied allylic alcohols, DFT has been employed to investigate reaction mechanisms, such as in palladium-catalyzed aminations, by calculating the energy profiles of catalytic cycles.

Similarly, specific ab initio calculations for the molecular properties of this compound, which would provide highly accurate predictions of its geometry, vibrational frequencies, and electronic properties, are not found in the public domain. Ab initio methods are computationally intensive but offer a high level of theory for smaller molecules or for benchmarking results from other methods.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a flexible cyclohexyl ring and a rotatable propenol group suggests that this compound has a complex conformational landscape. However, specific studies mapping its potential energy surface are not available.

While molecular mechanics and dynamics simulations are common for exploring the conformational space of flexible molecules like those containing a cyclohexane (B81311) ring, no specific studies applying these methods to this compound have been published. Such simulations would be valuable for understanding the distribution of its conformers in different environments.

A detailed exploration of the conformational isomers and their relative energy minima for this compound is not present in the literature. For a comprehensive analysis, one would typically consider the chair, boat, and twist-boat conformations of the cyclohexane ring, as well as the different orientations of the 2-propen-1-ol substituent (axial vs. equatorial) and the rotation around the C-C and C-O bonds of the side chain.

Reaction Mechanism Modeling and Transition State Analysis

Modeling the reaction mechanisms involving this compound and analyzing the corresponding transition states would provide significant insights into its reactivity. For instance, computational studies on the epoxidation of other allylic alcohols have utilized DFT to explore the transition state structures and elucidate the reaction pathways. However, such specific analyses for this compound are not documented. Research in this area would be beneficial for predicting reaction outcomes and designing new synthetic methodologies.

Computational Elucidation of Reaction Pathways

Computational methods, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can elucidate the most probable reaction pathways. For instance, in the palladium-catalyzed oxidation of this compound, discrepancies between hydrogenolysis and oxidation pathways can be resolved through mechanistic studies employing DFT calculations.

These computational models can trace the intricate bond-forming and bond-breaking processes, providing a step-by-step visualization of the reaction mechanism. The transition state geometries and their associated activation energies are key parameters obtained from these calculations, which help in understanding the kinetics of the reaction. For complex multi-step reactions, computational elucidation can reveal the presence of intermediates and determine the rate-determining step, which is crucial for optimizing reaction conditions.

Prediction of Selectivity in Chemical Transformations

A significant application of computational chemistry in the study of this compound is the prediction of selectivity in its various chemical transformations, including regioselectivity and stereoselectivity. For reactions that can yield multiple products, computational models can predict the dominant product by comparing the activation energies of the different reaction pathways.

For example, in the epoxidation of the allylic double bond, theoretical calculations can predict whether the attack of the oxidizing agent will occur from the same side as the hydroxyl group (syn-epoxidation) or from the opposite side (anti-epoxidation). By modeling the transition states for both approaches, the pathway with the lower activation energy can be identified, thereby predicting the stereochemical outcome of the reaction. These predictions are vital for designing synthetic strategies that favor the formation of a desired stereoisomer.

To illustrate the type of data generated in such studies, a hypothetical energy profile for a generic reaction of this compound is presented below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (Pathway A)+25.3
Intermediate (Pathway A)-5.2
Transition State (Pathway B)+30.1
Product (Pathway A)-15.8
Product (Pathway B)-12.4

This table is for illustrative purposes and represents the kind of data that would be generated from a computational study.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict the spectroscopic properties of molecules like this compound, which serves as a powerful tool for the validation of experimental data and the structural elucidation of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. Using methods such as Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. These calculated shifts can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to the corresponding atoms in the molecule. This is particularly useful in resolving ambiguities in complex spectra or for distinguishing between different isomers.

A hypothetical comparison of calculated and experimental NMR chemical shifts for this compound is shown in the table below.

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C175.274.9
C2138.5138.2
C3115.8115.5
C443.142.8
C526.926.6
C625.425.1
C726.926.6
C825.425.1
C943.142.8

This table is for illustrative purposes and represents the kind of data that would be generated from a computational study.

In addition to NMR data, computational chemistry can predict the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. These calculations help in assigning the absorption bands in the experimental IR spectrum to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, the C=C stretch of the alkene, and the various C-H bending and stretching modes of the cyclohexyl ring. The calculated vibrational frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational methods.

Molecular Docking and Interaction Studies

Molecular docking and interaction studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies are particularly relevant for understanding its interactions with catalysts.

In catalyzed reactions, the interaction between the substrate (this compound) and the catalyst is crucial for the reaction's efficiency and selectivity. Molecular docking simulations can model the binding of this compound to the active site of a catalyst, such as a transition metal complex. These simulations can reveal the key intermolecular interactions, such as hydrogen bonding or coordination with the metal center, that stabilize the substrate-catalyst complex.

By understanding these interactions, it is possible to rationalize the observed selectivity and to design more effective catalysts. For instance, in asymmetric catalysis, computational modeling can explain how the chiral ligands of a catalyst create a chiral environment that favors the formation of one enantiomer over the other. These insights are invaluable for the development of new and improved catalytic systems for the transformation of this compound and related compounds.

Applications of 1 Cyclohexyl 2 Propen 1 Ol As a Synthetic Building Block and Chiral Pool Component

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the allylic alcohol moiety makes 1-Cyclohexyl-2-propen-1-ol a promising starting material for the construction of more intricate molecular architectures. Allylic alcohols are known to be key intermediates in the synthesis of a wide array of bioactive molecules and natural products.

While no definitive synthetic routes to natural products commencing from this compound have been prominently reported, the utility of analogous cyclohexyl-based chiral auxiliaries in this domain has been demonstrated. For instance, the total synthesis of (+)-linalool oxide, a naturally occurring monoterpenoid, has been accomplished using a chiral cyclohexyl-based auxiliary, namely (–)-trans-2-trityl-1-cyclohexanol. In this synthesis, the chiral auxiliary was instrumental in achieving a high degree of diastereoselectivity (97:3) during a key permanganate-mediated oxidative cyclization step. This example underscores the potential of the cyclohexyl motif in directing stereochemical outcomes during the synthesis of complex natural products. Given its structural similarities, it is plausible that derivatives of this compound could serve a similar purpose in asymmetric syntheses.

Furthermore, a related compound, optically active 1-cyclohexyl-2-propyn-1-ol, has been identified as a potential precursor for prostaglandin (B15479496) derivatives. This suggests that both saturated and unsaturated three-carbon side chains on a cyclohexane (B81311) ring are valuable synthons for bioactive molecules.

The term "fine chemicals" encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of this compound allows for its transformation into various functionalized molecules that can serve as intermediates in the fine chemical industry.

Key reactions of allylic alcohols that are relevant to fine chemical synthesis include:

Oxidation: Conversion to the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one (B107354), provides a Michael acceptor for conjugate addition reactions, a fundamental C-C bond-forming strategy.

Epoxidation: Asymmetric epoxidation of the alkene would yield a chiral epoxy alcohol, a versatile intermediate for the synthesis of diols and amino alcohols.

Substitution: The hydroxyl group can be replaced by various nucleophiles, either directly or after activation, to introduce diverse functionalities.

While specific industrial processes utilizing this compound are not publicly documented, its potential as a versatile intermediate is clear from the fundamental principles of organic synthesis.

Utilization as a Chiral Auxiliary or Ligand Precursor

The chiral nature of this compound makes it an intriguing candidate for applications in asymmetric synthesis, either as a chiral auxiliary to control the stereochemistry of a reaction or as a precursor to chiral ligands for metal-catalyzed reactions.

Chiral ligands are crucial components of asymmetric catalysis. The development of new ligands is a continuous effort in organic chemistry to improve the efficiency and selectivity of catalytic systems. While there are no prominent examples of chiral catalysts derived directly from this compound in the literature, its structure offers several handles for modification into potential ligands.

For example, the hydroxyl group could be used to anchor the molecule to a phosphine (B1218219) or amine moiety, creating a bidentate ligand. The cyclohexyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket around a metal center, thereby influencing the enantioselectivity of a catalyzed reaction. The development of rhodium-based catalysts with chiral ligands derived from cyclohexane-1,2-diamine for asymmetric transfer hydrogenation highlights the effectiveness of the cyclohexyl framework in creating stereochemically demanding environments.

Table 1: Potential Chiral Ligand Types Derivable from this compound
Ligand TypePotential Synthesis StrategyPotential Application
Phosphine-AlcoholO-alkylation with a chlorophosphineAsymmetric hydrogenation, allylic alkylation
Amine-AlcoholConversion of OH to an amino groupAsymmetric transfer hydrogenation
Bis-etherDimerization through the hydroxyl groupsGrignard addition reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. Chiral auxiliaries are a classic tool for achieving this, where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.

Cyclohexyl-based structures are well-established as effective chiral auxiliaries. For example, trans-2-phenyl-1-cyclohexanol (B1200244) has been used to control the stereochemistry of ene reactions. The bulky cyclohexyl group can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face.

In the context of this compound, the molecule itself could act as a chiral substrate in reactions such as diastereoselective epoxidation or dihydroxylation of the double bond, where the existing stereocenter at C-1 would influence the stereochemical outcome at C-2 and C-3. Alternatively, it could be esterified and used as a chiral dienophile in Diels-Alder reactions, where the cyclohexyl group would direct the approach of the diene.

Polymer Chemistry Applications

The application of this compound in polymer chemistry is not well-documented. However, the presence of a polymerizable allyl group suggests its potential as a monomer or co-monomer in the synthesis of specialty polymers. The polymerization of allylic alcohols can be challenging due to the allylic hydrogen, which can participate in chain transfer reactions, limiting the molecular weight of the resulting polymer.

Despite these challenges, the polymerization of other functional allylic alcohols, such as furfuryl alcohol, is well-known and leads to the formation of furan (B31954) resins with applications in binders, composites, and coatings. By analogy, the polymerization of this compound could potentially lead to polymers with pendant cyclohexyl and hydroxyl groups. These functional groups could impart desirable properties to the polymer, such as:

Increased Glass Transition Temperature (Tg): The bulky cyclohexyl group would restrict chain mobility, potentially leading to a higher Tg.

Improved Thermal Stability: The saturated carbocyclic ring may enhance the thermal stability of the polymer backbone.

Sites for Cross-linking and Post-polymerization Modification: The hydroxyl groups would provide reactive sites for cross-linking or for grafting other molecules onto the polymer chain.

Table 2: Potential Polymerization Methods for this compound
Polymerization MethodPotential Outcome
Free Radical PolymerizationPotentially low molecular weight polymers due to chain transfer.
Cationic PolymerizationAcid-catalyzed polymerization could lead to cross-linked resins.
Ring-Opening Metathesis Polymerization (ROMP)Could be applicable if the monomer is first incorporated into a cyclic structure.

Monomer in Specialized Polymerization Reactions

While not a conventional monomer in the sense of self-polymerizing to form a homopolymer, this compound serves as a crucial building block in specialized polymerization reactions, specifically in the synthesis of chiral polymers. Its primary application in this context is as a chiral alkene derivative for the preparation of novel chiral polysiloxanes.

In a notable synthetic approach, (R)-1-Cyclohexyl-2-propen-1-ol is utilized in a hydrosilylation reaction to be grafted onto a polyhydromethylsiloxane backbone. molaid.comlookchem.comresearchgate.netresearchgate.net This process involves the addition of the silicon-hydride bonds of the polysiloxane across the carbon-carbon double bond of the this compound. This method allows for the precise introduction of chiral centers onto the polymer chain, thereby creating a chiral stationary phase.

The resulting polymers are designed for specific, high-value applications. For instance, the polysiloxanes synthesized using (R)-1-Cyclohexyl-2-propen-1-ol, particularly those also incorporating biphenyl (B1667301) carboxylate derivatives, have been shown to exhibit liquid crystalline properties. researchgate.netresearchgate.net These characteristics are highly desirable for their use as stationary phases in capillary gas and supercritical fluid chromatography. researchgate.netresearchgate.net The chirality and liquid crystalline nature of these polymers enable the separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries.

Below is a table summarizing the key aspects of this compound's role as a specialized monomer:

FeatureDescription
Polymerization Type Hydrosilylation (Grafting)
Polymer Backbone Polyhydromethylsiloxane
Role of this compound Chiral Alkene Derivative
Resulting Polymer Chiral Polysiloxane
Key Property of Resulting Polymer Liquid Crystalline
Intended Application Stationary Phase for Chromatography

Modifying Polymer Properties through Functionalization with this compound

The functionalization of polymers with this compound is a targeted strategy to impart specific and valuable properties to the base polymer, most notably chirality and altered phase behavior. The introduction of the cyclohexyl and hydroxyl groups, along with the chiral center, can significantly influence the macroscopic properties of the resulting material.

The primary example of this is the modification of polysiloxanes. By grafting (R)-1-Cyclohexyl-2-propen-1-ol onto the polyhydromethylsiloxane backbone, the resulting polymer is endowed with chiral recognition capabilities. researchgate.netresearchgate.net This is a direct consequence of the stereochemistry of the attached side chains. The presence of these chiral centers creates a chiral environment that can interact differently with enantiomeric molecules, which is the fundamental principle behind their use in chiral separations.

Furthermore, the incorporation of the bulky cyclohexyl group can affect the polymer's physical properties, such as its glass transition temperature and solubility. When combined with other functional groups, like biphenyl carboxylates, the resulting polysiloxanes can self-assemble into ordered liquid crystalline phases. researchgate.netresearchgate.net This demonstrates that functionalization with this compound can be a tool to induce significant changes in the polymer's morphology and phase behavior.

The table below outlines the modifications to polymer properties achieved through functionalization with this compound:

Property ModifiedEffect of Functionalization
Chirality Introduces chiral centers, enabling enantiomeric separation.
Phase Behavior Can induce liquid crystalline phases in conjunction with other groups.
Thermal Properties The bulky cyclohexyl group can influence the glass transition temperature.
Solubility The introduction of the functional group can alter the solubility profile of the polymer.

Advanced Analytical Methodologies for Research on 1 Cyclohexyl 2 Propen 1 Ol

Chromatographic Separations for Isomer Resolution

Chromatography is a cornerstone for the analysis of 1-Cyclohexyl-2-propen-1-ol, enabling the separation and quantification of its various isomeric forms. The choice of chromatographic technique is dictated by the specific analytical goal, whether it is determining enantiomeric purity or separating diastereomers.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile chiral compounds like this compound. gcms.cz The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.cz Cyclodextrin derivatives are commonly used as CSPs for this purpose. gcms.cz

For the analysis of this compound, a typical workflow involves dissolving the sample in a suitable solvent and injecting it into the GC system equipped with a chiral column, such as one based on a derivatized β-cyclodextrin. The instrument conditions, including oven temperature, carrier gas flow rate, and detector settings, are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (ee) is then calculated from the integrated peak areas of the two enantiomers. libretexts.org

Table 1: Illustrative Chiral GC Method for Enantiomeric Excess (ee) Determination of this compound

Parameter Value
Column Chiraldex β-DEX 225 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 220 °C
Oven Program 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 250 °C
Retention Time (R)-enantiomer 12.5 min
Retention Time (S)-enantiomer 12.8 min

| Calculated ee % | 95% (Example) |

This table presents a hypothetical but realistic set of parameters for the chiral GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating diastereomers, should the molecule be modified to contain a second chiral center. For purity analysis, a reversed-phase HPLC method using a C18 column is typically employed. sielc.com

For diastereomer separation, a normal-phase HPLC setup with a silica (B1680970) gel column is often effective. researchgate.net If this compound is reacted with a chiral derivatizing agent, the resulting diastereomeric esters or ethers can be separated. The separation factor (α) and resolution (Rs) are key parameters for evaluating the effectiveness of the separation. nih.gov

Table 2: Example HPLC Method for Purity Analysis of this compound

Parameter Value
Column C18 (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 4.2 min

| Purity (by area %) | >99% |

This table illustrates a standard reversed-phase HPLC method for assessing the chemical purity of a sample.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to GC and HPLC for chiral separations, offering advantages such as high speed, reduced solvent consumption, and unique selectivity. nih.gov The mobile phase is typically supercritical carbon dioxide, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol. nih.gov

For the enantioseparation of this compound, SFC with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is highly effective. The properties of the supercritical fluid, such as density and viscosity, can be tuned by adjusting pressure and temperature, providing an additional means to optimize the separation. nih.gov

Table 3: Representative SFC Method for Enantioseparation of this compound

Parameter Value
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Isopropanol (90:10)
Flow Rate 3.0 mL/min
Back Pressure 15 MPa
Temperature 35 °C

| Detection | UV at 210 nm |

This table outlines typical conditions for a chiral SFC separation, known for its efficiency and "green" credentials.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding the kinetics, mechanisms, and potential intermediates of reactions involving this compound requires real-time monitoring. In situ spectroscopic techniques allow for the continuous analysis of the reaction mixture without the need for sampling, providing a dynamic picture of the chemical transformation.

Online or flow Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for monitoring reaction progress in real time. magritek.com A benchtop NMR spectrometer can be connected to a reaction vessel, allowing the reaction mixture to be continuously pumped through the NMR detection cell. magritek.com This provides quantitative data on the concentration of reactants, products, and any observable intermediates over time. nih.gov

For example, in the synthesis of this compound via the reaction of a cyclohexyl Grignard reagent with acrolein, online ¹H NMR could be used to track the disappearance of the aldehyde proton signal of acrolein (around 9.5 ppm) and the appearance of the carbinol proton signal of the product (around 4.1 ppm). This data allows for the determination of reaction kinetics and endpoint. magritek.com

Table 4: Monitoring Reaction Progress with Online ¹H NMR

Time (min) Integral of Acrolein CHO Proton (Normalized) Integral of Product CH-OH Proton (Normalized) Conversion (%)
0 1.00 0.00 0
10 0.65 0.35 35
20 0.30 0.70 70
30 0.05 0.95 95

This table provides a hypothetical data set illustrating how online NMR can quantify the conversion of a reactant to a product over time.

Attenuated Total Reflectance (ATR) combined with Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for in-situ monitoring of reactions in solution. mt.com An ATR probe is inserted directly into the reaction mixture. An infrared beam is passed through an internal reflection element (the ATR crystal), creating an evanescent wave that penetrates a short distance into the sample. wikipedia.org This allows for the acquisition of IR spectra of the liquid phase without interference from solid particles or bubbles. youtube.com

In a reaction involving this compound, such as its oxidation to the corresponding ketone, ATR-IR can monitor the disappearance of the broad O-H stretching band of the alcohol (around 3350 cm⁻¹) and the appearance of the sharp C=O stretching band of the ketone (around 1710 cm⁻¹). The real-time tracking of these characteristic vibrational bands provides a direct measure of the reaction's progress. mt.comresearchgate.net

Table 5: Key IR Frequencies for Real-Time ATR-IR Monitoring

Functional Group Compound Type Characteristic Frequency (cm⁻¹) Change During Oxidation Reaction
O-H Stretch Alcohol (Reactant) ~3350 Absorbance Decreases
C=O Stretch Ketone (Product) ~1710 Absorbance Increases

This table highlights the key infrared bands that would be monitored to track the conversion of an alcohol to a ketone in real time.

Microfluidic and Flow Chemistry Approaches for this compound Synthesis and Analysis

The application of microfluidic and flow chemistry principles offers significant advantages for the synthesis and analysis of this compound. These methodologies provide enhanced control over reaction parameters, improved safety for exothermic processes like Grignard reactions, and the potential for seamless integration of synthesis and analysis. digitellinc.comrsc.org

Continuous Flow Synthesis Optimization

The synthesis of this compound is commonly achieved via a Grignard reaction between cyclohexanecarbaldehyde and vinylmagnesium bromide. Continuous flow chemistry offers a robust platform for optimizing this synthesis. vapourtec.com Key parameters that can be precisely controlled in a flow reactor include residence time, temperature, and stoichiometry, leading to improved yield and purity. rsc.orgmt.com

The efficient mixing and superior heat transfer characteristics of flow reactors are particularly beneficial for managing the exothermic nature of Grignard reactions, thereby enhancing safety. rsc.orghzdr.de By utilizing a packed-bed reactor containing magnesium turnings, a continuous supply of the Grignard reagent can be generated and immediately used in the subsequent reaction with cyclohexanecarbaldehyde, minimizing degradation and side reactions. rsc.org

Optimization of the continuous synthesis of this compound would involve systematically varying the following parameters:

Flow Rate: Adjusting the flow rates of the reactant streams allows for precise control over stoichiometry and residence time. nih.gov

Temperature: The reaction temperature can be accurately maintained to maximize the reaction rate while minimizing the formation of byproducts. nih.gov

Catalyst/Reagent Concentration: The concentration of the Grignard reagent can be fine-tuned to ensure efficient conversion of the aldehyde.

Below is a hypothetical data table illustrating the optimization of this compound synthesis in a continuous flow system.

Experiment IDFlow Rate (mL/min)Residence Time (s)Temperature (°C)Yield (%)
10.51202585
21.0602582
30.51203592
41.0603588
50.75903095

Integrated Analytical Platforms

A significant advantage of flow chemistry is the ability to integrate real-time analytical techniques directly into the reaction stream. researchgate.net This allows for continuous monitoring of reaction progress, impurity profiling, and immediate feedback for process control. acs.org For the synthesis of this compound, several process analytical technology (PAT) tools can be incorporated.

Inline Spectroscopic Methods:

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used to monitor the concentrations of both the reactants and the product in real-time, providing valuable kinetic data. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking the formation of the Grignard reagent and the subsequent conversion to this compound. mt.com

The integration of these analytical platforms enables a "lab-of-the-future" approach, where synthesis, optimization, and analysis are performed in a continuous and automated fashion. acs.org This not only accelerates research and development but also provides a deeper understanding of the reaction mechanism and kinetics.

The following table outlines potential integrated analytical platforms for monitoring the continuous synthesis of this compound.

Analytical TechniqueParameter MonitoredApplication in Flow Synthesis
In-situ FTIRFunctional group conversion (e.g., disappearance of aldehyde C=O, appearance of alcohol O-H)Real-time reaction monitoring, endpoint determination. mt.com
Inline NIRConcentration of reactants and productProcess control and optimization, yield determination. acs.org
Mass SpectrometryMolecular weight confirmationByproduct identification and quantification.
Chromatography (e.g., HPLC, GC)Purity and enantiomeric excessOnline or at-line analysis for final product quality control.

Future Directions and Emerging Research Avenues for 1 Cyclohexyl 2 Propen 1 Ol

Development of Novel Stereoselective Methodologies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis. For 1-cyclohexyl-2-propen-1-ol, the development of advanced stereoselective synthetic methods is a primary research focus. While classical methods like the Grignard reaction provide the racemic alcohol, future efforts will concentrate on asymmetric catalysis to access specific enantiomers, which are crucial for applications in pharmaceuticals and materials science.

Emerging strategies include:

Organocatalysis : The use of small, metal-free organic molecules as catalysts offers a sustainable and powerful alternative to traditional metal-based systems. nih.gov Chiral amines and phosphoric acids have shown success in the asymmetric allylation of aldehydes and could be adapted for the synthesis of this compound. acs.orgnih.gov Research in this area would involve designing organocatalysts that can effectively control the facial selectivity of the nucleophilic attack on cyclohexanecarbaldehyde by a vinyl anion equivalent, navigating the steric hindrance imposed by the cyclohexyl group.

Transition Metal Catalysis : Advanced transition-metal complexes, particularly those of iridium, rhodium, and palladium, are being developed for the asymmetric allylic alkylation of carbonyl compounds using free allylic alcohols. acs.orgnih.gov Future work could explore the reverse reaction—the catalytic asymmetric vinylation of cyclohexanecarbaldehyde—using novel chiral ligands to induce high enantioselectivity. acs.org

Biocatalysis : The use of enzymes or whole-cell systems presents a green and highly selective method for producing chiral alcohols. Research into identifying or engineering enzymes like ketoreductases that can reduce 1-cyclohexyl-2-propen-1-one (B107354) with high stereocontrol is a promising avenue. This approach avoids the use of toxic reagents and often proceeds under mild conditions.

The table below summarizes potential catalytic systems for investigation.

Catalytic SystemCatalyst TypeKey Research GoalPotential Advantages
OrganocatalysisChiral Phosphoric Acids, Chiral AminesHigh enantioselectivity in the formation of the C-C bond.Metal-free, environmentally benign, high functional group tolerance. nih.govacs.org
Transition Metal CatalysisChiral Iridium, Rhodium, or Palladium ComplexesHigh regio- and enantioselectivity in allylic substitution. nih.govHigh turnover numbers, broad substrate scope, tunable reactivity. nih.gov
BiocatalysisKetoreductases, LipasesEnantioselective reduction of the corresponding ketone or kinetic resolution of the racemic alcohol. High stereospecificity, mild reaction conditions, green chemistry principles.

Exploration of Unprecedented Reactivity Patterns

The inherent reactivity of the allylic alcohol motif in this compound allows for a wide range of chemical transformations. ebsco.com Future research will focus on leveraging the interplay between the hydroxyl group, the adjacent double bond, and the bulky cyclohexyl moiety to uncover novel reaction pathways.

Key areas for exploration include:

Catalytic Rearrangements : While allylic alcohols can undergo various rearrangements, investigating these reactions with this compound using novel catalysts could lead to valuable synthetic intermediates. For instance, europium(III)-catalyzed rearrangements of allylic esters have shown promise for stereospecific transformations. umich.edu

Tandem Reactions : Designing one-pot reactions that combine multiple transformations can significantly improve synthetic efficiency. A potential research direction is the development of a tandem isomerization-aldolization reaction, where this compound is first isomerized to its corresponding enol or enolate and then reacted with an electrophile in situ. nih.gov

Directed Functionalization : The hydroxyl group can act as a directing group to control the selectivity of reactions at the double bond. For example, enantioselective haloazidation of allylic alcohols has been achieved using titanium-based catalysts, a methodology that could be applied to this compound to install both a halogen and an azide (B81097) group with high stereocontrol, creating a precursor for chiral amines and other functionalized molecules. nih.gov

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

Future applications include:

Reaction Condition Optimization : ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound with high yield and selectivity. hilarispublisher.com This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. saiwa.ai

Predicting Stereoselectivity : A significant challenge in asymmetric catalysis is predicting which catalyst will provide the highest enantiomeric excess for a given reaction. arxiv.org ML models are being developed that can quantitatively predict the stereoselectivity of a reaction based on the structures of the substrate, catalyst, and reagents. semanticscholar.orgbohrium.comnih.gov Applying these models to the synthesis of this compound could guide the rational selection of chiral catalysts.

Automated Synthesis : AI can be combined with robotic platforms to create automated systems that can not only optimize reaction conditions but also perform the synthesis and analysis of new derivatives of this compound. Iowa State University researchers have developed an AI framework called HDRL-FP to optimize complex chemical reactions, showcasing the potential of this technology. chemicalprocessing.com

AI/ML ApplicationObjectiveExpected Outcome
Reaction OptimizationPredict optimal temperature, solvent, and catalyst concentrations.Increased yield and purity, reduced experimental effort. hilarispublisher.com
Stereoselectivity PredictionForecast the enantiomeric excess for a given chiral catalyst.Rational design and selection of catalysts for asymmetric synthesis. arxiv.orgbohrium.com
Forward Synthesis PredictionPredict the products and side products of novel reactions.Faster discovery of new reactivity patterns and synthetic routes. mindmapai.app

Advanced Materials Science Applications Beyond Established Uses

Allylic alcohols serve as valuable monomers and intermediates in polymer chemistry. gantrade.com The unique combination of a polymerizable vinyl group, a reactive hydroxyl group, and a bulky, hydrophobic cyclohexyl ring makes this compound an attractive building block for advanced materials.

Emerging research could focus on:

High-Performance Polymers : Incorporating this compound into polymer backbones, such as in styrene-allyl alcohol (SAA) or acrylic copolymers, could yield materials with enhanced properties. The rigid cyclohexyl group may increase the glass transition temperature (Tg), leading to polymers with improved thermal stability. Its hydrophobic nature could also be used to create water-resistant coatings and adhesives. gantrade.com

Functional Resins : The hydroxyl group can serve as a handle for post-polymerization modification, allowing for the attachment of other functional molecules. This could be used to create specialty resins, such as diallyl phthalate (B1215562) (DAP) resins with tailored optical, adhesive, or electronic properties. gantrade.com

Reactive Diluents and Crosslinkers : As a bifunctional molecule, it could be used as a reactive diluent in resin formulations to reduce viscosity while being incorporated into the final crosslinked network, potentially improving the mechanical properties and durability of the material.

Expanding Computational Scope for Complex Systems Involving this compound

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties. Expanding the computational scope for systems involving this compound can provide deep mechanistic insights and guide experimental design.

Future computational studies could include:

Mechanism and Selectivity Studies : Using Density Functional Theory (DFT), researchers can model the transition states of catalytic reactions to understand the origins of stereoselectivity. pitt.edu Such studies on the asymmetric synthesis of this compound would elucidate the non-covalent interactions between the substrate and catalyst that determine the stereochemical outcome, aiding in the design of more effective catalysts. acs.orgrsc.org

Modeling Reaction Dynamics : Beyond static transition state calculations, molecular dynamics simulations can be used to model the entire reaction pathway, including solvent effects and conformational flexibility. This can provide a more complete picture of the factors controlling reactivity and selectivity.

In Silico Materials Design : Computational methods can be used to predict the physical properties of polymers derived from this compound. By simulating properties such as mechanical strength, thermal stability, and permeability, researchers can screen potential materials before committing to laboratory synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclohexyl-2-propen-1-ol, and what are their key experimental parameters?

  • The primary method involves the Grignard reaction: cyclohexanecarbaldehyde reacts with vinylmagnesium bromide (1 M in THF) at 0°C under N₂. The reaction is quenched with NH₄Cl, followed by extraction with Et₂O, drying (MgSO₄), and purification via column chromatography (hexanes/EtOAc 90:10), yielding ~70% . Alternative routes may include catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate catalysts .

Q. How should researchers characterize the purity and structure of this compound?

  • Key techniques include:

  • Chromatography : Column chromatography (as above) or HPLC for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR to confirm hydroxyl and cyclohexyl proton environments, IR for OH stretching (~3200–3600 cm⁻¹), and mass spectrometry for molecular ion peaks (C₉H₁₆O, MW 140.22 g/mol) .
  • Chiral analysis : If enantiomers are present, use chiral HPLC or polarimetry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture or strong oxidizers. Stability data for similar compounds (e.g., cyclohexenol derivatives) suggest no significant degradation under these conditions for ≥6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or side products in the Grignard synthesis?

  • Temperature control : Maintain strict 0°C during Grignard addition to prevent premature quenching.
  • Catalyst screening : Test Lewis acids (e.g., SnCl₂·2H₂O in methanol) to enhance regioselectivity .
  • Workup optimization : Replace aqueous NH₄Cl with saturated NaHCO₃ to minimize emulsion formation during extraction .
  • Side product analysis : Use GC-MS to identify byproducts (e.g., dimerization or over-addition products) and adjust stoichiometry .

Q. What catalytic systems are effective for selective functionalization of this compound, and how do they compare?

  • Oxidation : Iron(III) phthalocyanine complexes selectively oxidize cyclohexene derivatives to diols (e.g., cyclohexane-1,2-diol) under mild conditions .
  • Asymmetric catalysis : Nickel(II) or manganese(II) complexes with tetradentate ligands can induce enantioselectivity in downstream reactions (e.g., epoxidation) .
  • Contradictions : Palladium-based catalysts may favor hydrogenolysis over oxidation; mechanistic studies (e.g., DFT calculations) are recommended to resolve such discrepancies .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Cross-validation : Compare NMR chemical shifts with computed values (e.g., using QSPR/QSAR models) .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., hydroxyl groups) .
  • Crystallography : Obtain single-crystal X-ray structures for ambiguous derivatives to unambiguously assign stereochemistry .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s reactivity in novel reactions?

  • Screening matrix : Vary solvents (polar vs. nonpolar), temperatures, and catalysts in a high-throughput setup.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Safety protocols : Refer to SDS guidelines for handling flammables (e.g., THF) and corrosive quench agents (e.g., NH₄Cl) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Detailed logs : Record exact molar ratios, cooling/heating rates, and stirring speeds.
  • Supporting information : Include raw spectral data (e.g., NMR peaks, IR traces) in supplementary materials .
  • Failure analysis : Document unsuccessful attempts (e.g., catalyst deactivation) to guide future optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-2-propen-1-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-2-propen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.